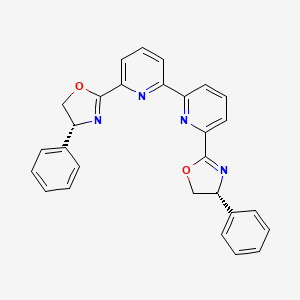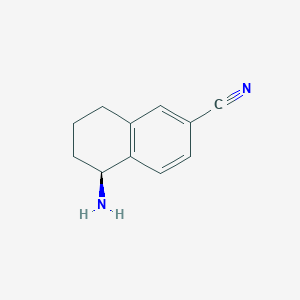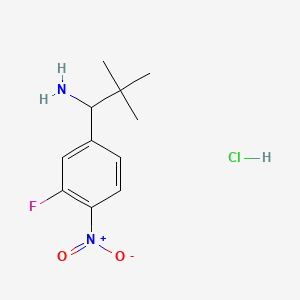
6,6'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand known for its applications in coordination chemistry and catalysis. This compound features two oxazoline rings attached to a bipyridine core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with ®-4-phenyl-4,5-dihydrooxazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, especially when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Commonly use metal salts like copper(II) chloride or palladium(II) acetate in solvents such as acetonitrile or dichloromethane.
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with varied geometries.
Substituted Derivatives: Products with modified oxazoline rings.
Redox Products: Oxidized or reduced forms of the bipyridine core.
科学的研究の応用
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in binding to biomolecules and influencing biological pathways.
Medicine: Explored for its role in drug design and development, particularly in creating metal-based drugs.
Industry: Utilized in the synthesis of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine exerts its effects primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The oxazoline rings provide chiral environments, making the compound effective in asymmetric synthesis .
類似化合物との比較
Similar Compounds
6,6’-Bis(2-pyridyl)-2,2’4’,4’‘2’‘,2’‘’-quaterpyridine: Another bipyridine derivative with extended conjugation.
6,6’-Bis(4,5-dihydrothiazol-2-yl)-2,2’-bipyridine: Similar structure but with thiazoline rings instead of oxazoline.
Uniqueness
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to its chiral oxazoline rings, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric catalysis, where the control of stereochemistry is crucial .
特性
IUPAC Name |
(4R)-4-phenyl-2-[6-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOZILWCDLYHM-UIOOFZCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE](/img/structure/B8181775.png)







![6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8181850.png)


![(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride](/img/structure/B8181863.png)


